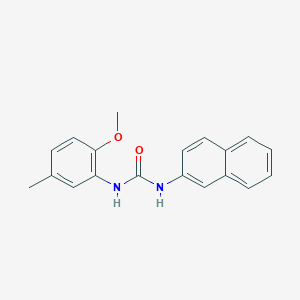
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea, also known as MNMU, is a chemical compound that has been widely studied for its potential use in scientific research. It is a potent inhibitor of protein kinase C (PKC), which makes it a useful tool for investigating the role of PKC in various cellular processes.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has been used extensively in scientific research to investigate the role of PKC in various cellular processes. It has been shown to inhibit the activation of PKC by phorbol esters, which makes it a useful tool for studying the downstream effects of PKC activation. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has also been used to investigate the role of PKC in cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a key role in signal transduction pathways. PKC is activated by various stimuli, including phorbol esters, diacylglycerol, and calcium ions. Once activated, PKC phosphorylates a variety of target proteins, which can lead to changes in cellular processes such as gene expression, cell proliferation, and apoptosis. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea inhibits the activation of PKC by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has been shown to have a variety of biochemical and physiological effects. Inhibition of PKC by N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea can lead to decreased cell proliferation and increased apoptosis in cancer cells. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has also been shown to reduce inflammation by inhibiting the activation of PKC in immune cells. In addition, N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has been shown to have neuroprotective effects by inhibiting the activation of PKC in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKC, which makes it useful for studying the downstream effects of PKC activation. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea does have some limitations. It is not selective for specific isoforms of PKC, which can make it difficult to study the role of individual isoforms in cellular processes. In addition, N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea. One area of interest is the development of more selective inhibitors of PKC that can be used to study the role of individual isoforms in cellular processes. Another area of interest is the use of N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea and other PKC inhibitors as potential therapeutics for cancer, inflammation, and neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of PKC inhibition by N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea and other PKC inhibitors.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea involves several steps. First, 2-naphthylamine is reacted with phosgene to produce 2-naphthyl isocyanate. Next, 2-methoxy-5-methylphenylamine is reacted with the isocyanate to produce N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea. The final product is purified by recrystallization.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-10-18(23-2)17(11-13)21-19(22)20-16-9-8-14-5-3-4-6-15(14)12-16/h3-12H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDCFDZNCDHOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)
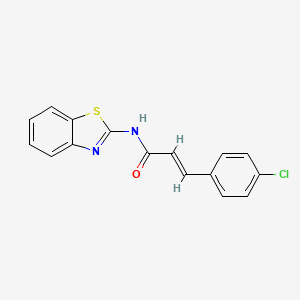
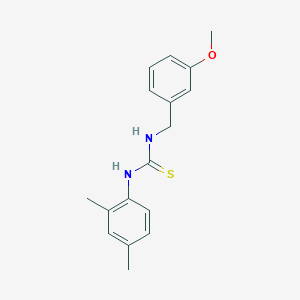
![N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)
![5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5747454.png)
![4-[(trichloroacetyl)amino]benzamide](/img/structure/B5747460.png)
![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)
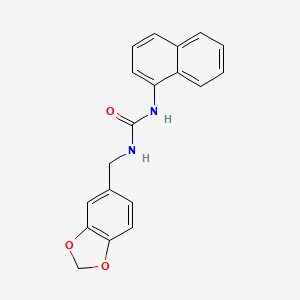
![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)
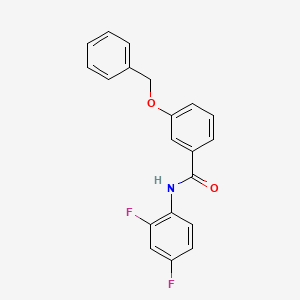
![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)
![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)